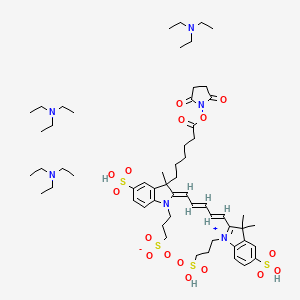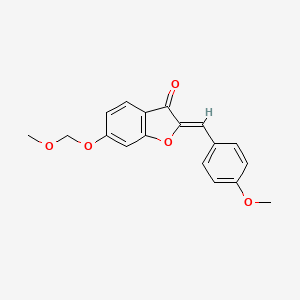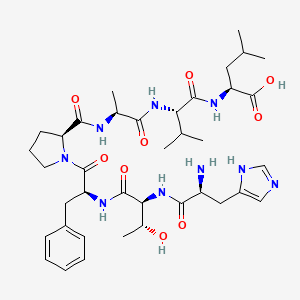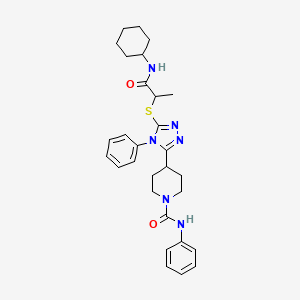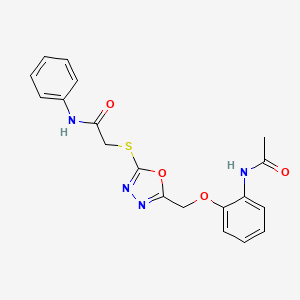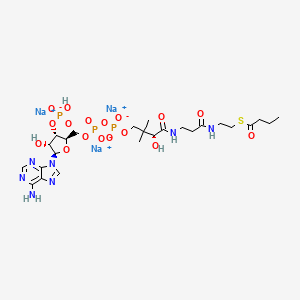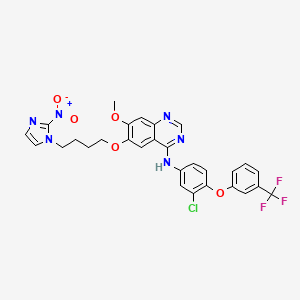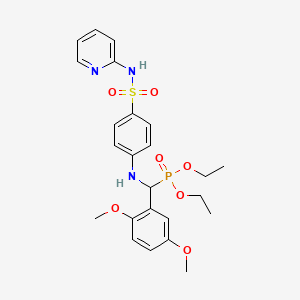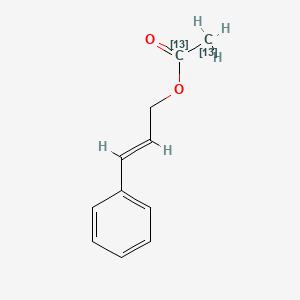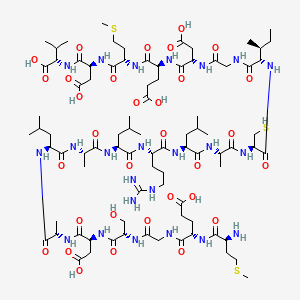
Bik BH3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bik BH3, also known as BCL-2 interacting killer, is a pro-apoptotic protein that belongs to the BH3-only family of proteins. It plays a crucial role in the regulation of apoptosis, a form of programmed cell death. This compound is predominantly localized in the endoplasmic reticulum and induces apoptosis through the mitochondrial pathway by mobilizing calcium from the endoplasmic reticulum to the mitochondria and remodeling the mitochondrial cristae .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bik BH3 involves recombinant DNA technology. The gene encoding this compound is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or yeast. The host cells are cultured under optimal conditions to express the this compound protein, which is subsequently purified using affinity chromatography techniques .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Fermentation technology is employed to culture the host cells in bioreactors, ensuring high yield and purity of the this compound protein. Downstream processing involves cell lysis, protein extraction, and purification using advanced chromatographic methods .
Analyse Des Réactions Chimiques
Types of Reactions: Bik BH3 primarily undergoes interactions with other proteins rather than traditional chemical reactions. It interacts with anti-apoptotic proteins such as BCL-2, BCL-xL, and EBV-BHRF1, leading to the induction of apoptosis .
Common Reagents and Conditions: The interactions of this compound with other proteins are facilitated by physiological conditions within the cell, such as the presence of calcium ions and specific pH levels. No specific chemical reagents are required for these interactions .
Major Products Formed: The primary outcome of this compound interactions is the induction of apoptosis, leading to cell death. This process is crucial for maintaining cellular homeostasis and eliminating damaged or cancerous cells .
Applications De Recherche Scientifique
Bik BH3 has significant applications in scientific research, particularly in the fields of cancer biology and apoptosis research. It is used to study the mechanisms of cell death and the role of pro-apoptotic proteins in cancer and other diseases. This compound is also employed in gene therapy-based approaches to treat difficult cancers by inducing apoptosis in cancer cells .
Mécanisme D'action
Bik BH3 exerts its effects by interacting with anti-apoptotic proteins such as BCL-2 and BCL-xL, thereby neutralizing their function and promoting the activation of pro-apoptotic proteins like BAX. This interaction leads to the permeabilization of the mitochondrial outer membrane, release of cytochrome c, and activation of the caspase cascade, ultimately resulting in apoptosis .
Comparaison Avec Des Composés Similaires
- BIM (BCL-2 interacting mediator of cell death)
- PUMA (p53 upregulated modulator of apoptosis)
- BID (BH3 interacting domain death agonist)
- BAD (BCL-2 associated agonist of cell death)
- NOXA (phorbol-12-myristate-13-acetate-induced protein 1)
- BMF (BCL-2 modifying factor)
- HRK (harakiri)
Uniqueness: Bik BH3 is unique among the BH3-only proteins due to its predominant localization in the endoplasmic reticulum and its ability to induce apoptosis through the mobilization of calcium from the endoplasmic reticulum to the mitochondria. This distinct mechanism sets it apart from other BH3-only proteins that primarily function at the mitochondrial level .
Propriétés
Formule moléculaire |
C86H145N23O32S3 |
|---|---|
Poids moléculaire |
2109.4 g/mol |
Nom IUPAC |
(4S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S,3S)-1-[[2-[[(2S)-3-carboxy-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C86H145N23O32S3/c1-16-42(10)67(84(139)92-35-59(111)96-54(31-63(117)118)80(135)100-49(20-22-62(115)116)74(129)101-50(24-27-144-15)75(130)105-56(33-65(121)122)81(136)108-66(41(8)9)85(140)141)109-83(138)58(37-142)107-70(125)45(13)94-77(132)52(29-39(4)5)104-73(128)47(18-17-25-90-86(88)89)99-79(134)53(30-40(6)7)103-69(124)43(11)93-76(131)51(28-38(2)3)102-68(123)44(12)95-78(133)55(32-64(119)120)106-82(137)57(36-110)97-60(112)34-91-72(127)48(19-21-61(113)114)98-71(126)46(87)23-26-143-14/h38-58,66-67,110,142H,16-37,87H2,1-15H3,(H,91,127)(H,92,139)(H,93,131)(H,94,132)(H,95,133)(H,96,111)(H,97,112)(H,98,126)(H,99,134)(H,100,135)(H,101,129)(H,102,123)(H,103,124)(H,104,128)(H,105,130)(H,106,137)(H,107,125)(H,108,136)(H,109,138)(H,113,114)(H,115,116)(H,117,118)(H,119,120)(H,121,122)(H,140,141)(H4,88,89,90)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,66-,67-/m0/s1 |
Clé InChI |
JMIMHPONHLDYMG-JNQIXXGGSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)N |
SMILES canonique |
CCC(C)C(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CS)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCSC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



